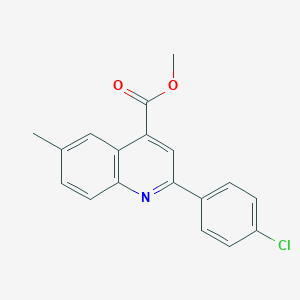
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (MCCQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCQ is a quinoline derivative that has been synthesized using different methods. Its unique structure has made it a promising candidate for scientific research in the fields of medicinal chemistry, drug discovery, and materials science.
作用机制
The mechanism of action of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been reported to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with heme metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. This compound has also been reported to inhibit the activity of enzymes involved in heme metabolism, leading to the accumulation of toxic heme intermediates.
实验室实验的优点和局限性
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and Plasmodium falciparum. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity to normal cells.
未来方向
There are several future directions for the scientific research of Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate. These include:
1. The development of more efficient and environmentally friendly methods for the synthesis of this compound.
2. The investigation of the mechanism of action of this compound against cancer cells and Plasmodium falciparum.
3. The optimization of the pharmacokinetic properties of this compound for its potential use as a drug candidate.
4. The exploration of the potential applications of this compound in materials science, such as the development of fluorescent probes and molecular rotors.
5. The investigation of the potential synergistic effects of this compound with other drugs or compounds in the treatment of cancer and malaria.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique structure and biological activities make it a valuable candidate for further investigation and development.
合成方法
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can be synthesized using various methods, including the Pfitzinger reaction, Friedlander synthesis, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an o-aminoaryl ketone with an aromatic aldehyde in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
科学研究应用
Methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has shown potential as a lead compound in drug discovery and medicinal chemistry. It has been reported to exhibit significant antitumor, antimalarial, and antimicrobial activities. This compound has also shown potential as a fluorescent probe for the detection of metal ions and as a molecular rotor for the study of molecular motion.
属性
分子式 |
C18H14ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
methyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-11-3-8-16-14(9-11)15(18(21)22-2)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,1-2H3 |
InChI 键 |
MZTJLGDNANUAKU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






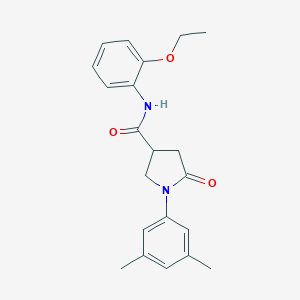





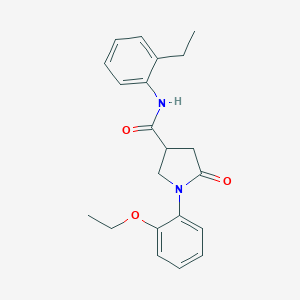
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
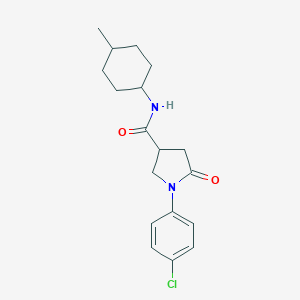
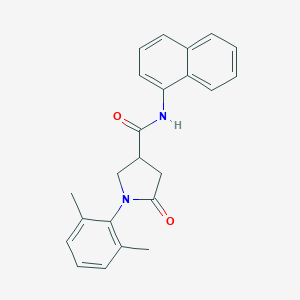
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)